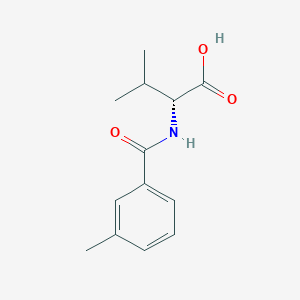

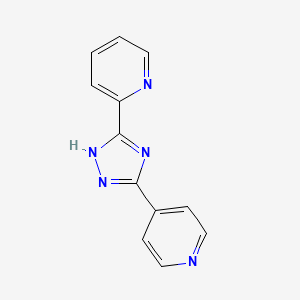

2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)pyridine

Overview

Description

Scientific Research Applications

Photocatalytic CO2 Reduction

The compound has been utilized in the modification of metal–organic frameworks (MOFs) to enhance photocatalytic performance for CO2 conversion . The electron-donating nature of the triazole facilitates charge transfer, which is crucial for CO2 binding and conversion to CO, making it a promising candidate for addressing climate change through CO2 utilization.

Synthesis of Heterocyclic Compounds

It serves as a key intermediate in the synthesis of functionalized 2,4,6-triaryl pyridines and pyrimidines . These heterocycles are important in pharmaceuticals and agrochemicals due to their diverse biological activities.

Ligand for Coordination Frameworks

This triazole derivative acts as a versatile ligand in the preparation of Zn(II) coordination frameworks under solvothermal conditions . Such frameworks have potential applications in gas storage, separation, and catalysis.

Surface Modification of Nanorods

The compound can be used for the encapsulation and surface modification of ZnO nanorods . This application is significant in the field of nanotechnology, where surface properties are critical for the functionality of nanomaterials.

Anticancer Research

Derivatives of 1,2,4-triazole, including this compound, have been synthesized and evaluated as potential anticancer agents . Their ability to form hydrogen bonds with different targets can lead to improved pharmacokinetics and pharmacological properties.

Antitumor Activity

Triazole-modified nucleosides, related to this compound, have shown considerable antitumor activity against various cancer cell lines . This highlights the potential of triazole derivatives in the development of new anticancer drugs.

Xanthine Oxidoreductase Inhibition

As a structural analog, this compound is related to molecules that have been studied for their ability to inhibit xanthine oxidoreductase . Such inhibitors are used for the treatment of gout and hyperuricemia.

Multicomponent Chemical Synthesis

The compound is involved in multicomponent chemical synthesis processes, which are valuable for creating complex molecules efficiently . This is particularly useful in drug discovery and material science.

Future Directions

The future directions for the research on “2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)pyridine” could include further investigation into its synthesis, characterization, and potential applications. Given the promising anticancer activity of similar compounds, it would be interesting to explore its potential as an anticancer agent .

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various biological targets, influencing cellular processes .

Mode of Action

It’s suggested that the compound may interact with its targets through the formation of complexes . The specific nature of these interactions and the resulting changes at the molecular level are subjects of ongoing research.

Biochemical Pathways

It’s known that similar compounds can influence various biochemical pathways, leading to diverse downstream effects .

Result of Action

It’s suggested that the compound may exhibit luminescent properties, indicating potential applications in the field of bioimaging .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. These may include pH, temperature, and the presence of other substances in the environment. For example, it’s suggested that the compound exhibits luminescent properties in a pH 7.00 water solution .

properties

IUPAC Name |

2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N5/c1-2-6-14-10(3-1)12-15-11(16-17-12)9-4-7-13-8-5-9/h1-8H,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOFXUCJTFGKKIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=NN2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384397 | |

| Record name | 2-[3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

23.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26730471 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

36770-50-0 | |

| Record name | 2-[3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the structural characteristics of 3-(2-Pyridyl)-5-(4-pyridyl)-1,2,4-triazole and why is it of interest in materials chemistry?

A1: 3-(2-Pyridyl)-5-(4-pyridyl)-1,2,4-triazole, often abbreviated as Hdpt24, is an organic molecule containing both pyridyl and triazole rings. This makes it an attractive ligand in coordination chemistry due to the multiple nitrogen atoms capable of coordinating to metal ions. This ability to bind metal ions, coupled with its rigid angular structure, allows Hdpt24 to form diverse metal-organic frameworks (MOFs) with interesting properties.

Q2: What are some notable gas sorption properties observed in porous frameworks constructed with Hdpt24?

A3: One of the isomers of the Mn(II)-Hdpt24 framework, denoted as β, exhibited noteworthy gas sorption properties []. This material demonstrated a temperature-dependent framework flexibility, evidenced by nitrogen adsorption occurring at 195 K but not at 77 K. Furthermore, it displayed a high selectivity for carbon dioxide over methane and nitrogen at room temperature, suggesting potential applications in CO2 capture and separation [].

Q3: Can Hdpt24 be used to synthesize materials beyond traditional powder forms?

A4: Yes, Hdpt24 has been successfully utilized in the synthesis of thin films. A zinc-based coordination polymer, MAF-252, has been prepared through a solvent-free reaction between ZnO and Hdpt24 []. Importantly, this synthesis could be adapted for thin film deposition via chemical vapor deposition (CVD). The CVD method enabled the formation of conformal and patterned MAF-252 thin films, even on surfaces with high aspect ratios, demonstrating the versatility of Hdpt24 in materials processing [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-3-{N-[(3-chlorophenyl)carbonylamino]carbamoyl}prop-2-enoic acid](/img/structure/B1363906.png)

![(2E)-4-[2-(3-methylbenzoyl)hydrazino]-4-oxobut-2-enoic acid](/img/structure/B1363920.png)

![Diethyl 2-[(3,4-dichloroanilino)methylene]malonate](/img/structure/B1363923.png)